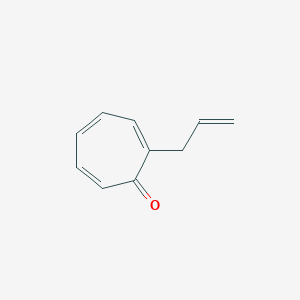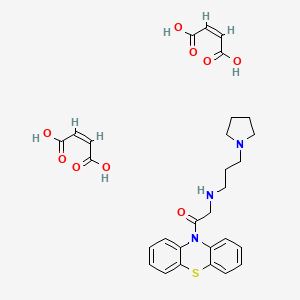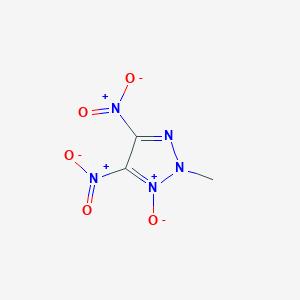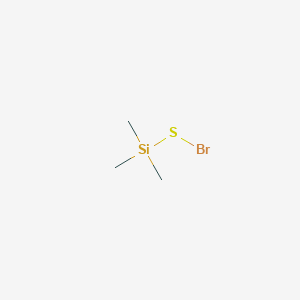![molecular formula C12H14ClNO2 B14318820 Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate CAS No. 112547-79-2](/img/structure/B14318820.png)
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound is characterized by the presence of a chloro group and a dimethylphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate typically involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-dimethylaniline and ethyl alcohol.
Reduction: Ethyl (2Z)-amino[(2,6-dimethylphenyl)imino]acetate.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate involves its interaction with specific molecular targets. The chloro group and the imine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2Z)-[(4-methoxyphenyl)imino]acetate
- Ethyl (2Z)-[(4-nitrophenyl)imino]acetate
- Ethyl (2Z)-[(4-chlorophenyl)imino]acetate
Uniqueness
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Propiedades
Número CAS |
112547-79-2 |
|---|---|
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-(2,6-dimethylphenyl)iminoacetate |
InChI |
InChI=1S/C12H14ClNO2/c1-4-16-12(15)11(13)14-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
Clave InChI |
DBLUXIFODOSYLH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NC1=C(C=CC=C1C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)

![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)





![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)

![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)

